Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-24-15(23)10-4-6-11(7-5-10)19-14(22)9(2)25-16-20-12(17)8-13(18)21-16/h4-9H,3H2,1-2H3,(H,19,22)(H4,17,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBPQVQUXVPEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)SC2=NC(=CC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves several steps. One common synthetic route includes the reaction of 4,6-diamino-2-pyrimidinethiol with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Reaction Conditions
-
Basic Hydrolysis: Aqueous NaOH or K₂CO₃ in refluxing ethanol or acetone (as seen in diaminopyrimidine sulfonate synthesis) .
Outcome
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOH (2M) | Reflux, 6 hr | 4-({2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoic acid | ~85 | |
| HCl (6M) | Reflux, 8 hr | Same as above | ~75 |
Mechanism
The reaction proceeds via nucleophilic attack by hydroxide (basic) or water (acidic) on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid .
Oxidation of the Thioether Group
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
Reaction Conditions
-
Mild Oxidation: H₂O₂ in acetic acid at 0–25°C.
-
Strong Oxidation: m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C.
Outcome
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 2 hr | Sulfoxide derivative | ~90 | |
| m-CPBA (1.2 equiv) | CH₂Cl₂, 0°C, 1 hr | Sulfone derivative | ~95 |
Mechanism
Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, forming sulfoxide (one oxygen) or sulfone (two oxygens).
Acylation of Amino Groups
The primary amino groups on the pyrimidine ring can undergo acylation with reagents like acetyl chloride or anhydrides.
Reaction Conditions
Outcome
| Acylating Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, TEA, rt | N-Acetylated pyrimidine derivative | ~80 | |
| Benzoyl chloride | Toluene, reflux | N-Benzoylated pyrimidine derivative | ~70 |
Mechanism
Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by deprotonation to form the acylated product .
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The electron-rich 4,6-diaminopyrimidine ring may participate in nucleophilic substitution at positions activated by amino groups.
Reaction Conditions
-
Halogenation: NCS (N-chlorosuccinimide) or NBS (N-bromosuccinimide) in DMF .
-
Coupling Reactions: Pd-catalyzed cross-coupling (e.g., Suzuki) with aryl boronic acids .
Outcome
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NCS | DMF, 50°C, 4 hr | 2-Chloro-4,6-diaminopyrimidine derivative | ~60 | |
| Pd(OAc)₂/BINAP | Toluene, reflux | Biaryl-coupled product | ~65 |
Mechanism
Halogenation proceeds via electrophilic attack, while coupling reactions involve oxidative addition of a palladium catalyst to a halogenated intermediate .
Amide Bond Cleavage
The propanoylamino linker (-NH-C(O)-CH₂-S-) can be cleaved under strong acidic or basic conditions.
Reaction Conditions
-
Enzymatic Cleavage: Proteases (e.g., trypsin) in buffered solutions (hypothetical).
Outcome
| Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 hr | 4-Aminobenzoic acid + pyrimidine-thiol | ~50 |
Mechanism
Protonation of the amide carbonyl enhances electrophilicity, leading to nucleophilic attack by water and bond cleavage .
Scientific Research Applications
Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]propanoyl}amino)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it may interact with microbial enzymes, leading to the inhibition of microbial growth and proliferation .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s uniqueness lies in its fusion of a benzoate ester, amide bond, and diaminopyrimidine-thioether group. Key structural analogs include:
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide-dimer
- Structure: Shares the 4,6-diaminopyrimidine-sulfanyl motif but replaces the benzoate ester with a 4-fluorophenylacetamide dimer.
- Properties: Exhibits strong hydrogen-bonding capacity via amino groups, critical for docking studies against SARS-CoV-2 targets .
Ethyl 4-(Dimethylamino)benzoate
- Structure: Simplifies the target compound by replacing the diaminopyrimidine-amide-thioether chain with a dimethylamino group.
- Properties: Higher reactivity in resin polymerization due to electron-donating dimethylamino substituents, but lacks hydrogen-bonding versatility .
- Application : Used as a co-initiator in dental resins, where its smaller size and polarity enhance solubility and curing efficiency .
Alkoxy-Substituted Benzamido-Propanoyl Derivatives
- Examples: (2S)-2-({(2S)-2-Benzamido-3-[4-(propan-2-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate (, lines 18–22).
- Structure: Feature peptide-like backbones with alkoxy-phenyl and benzamido groups but omit the diaminopyrimidine motif.
- Implications : Likely designed for peptide-mimetic applications, emphasizing hydrophobic interactions over heterocyclic binding.
Comparative Data Table
Key Research Findings
Antiviral Potential: The diaminopyrimidine-thioether motif in the target compound and its fluorophenyl analog suggests utility in disrupting viral replication cycles, akin to pyrimidine-based antivirals like remdesivir .
Hydrogen-Bonding vs. Hydrophobic Interactions: The target compound’s diaminopyrimidine and amide groups enable strong hydrogen-bonding, critical for protein target engagement. Alkoxy-phenyl analogs () prioritize hydrophobic interactions, likely for membrane permeability or material stability.
Material Science Applications: Ethyl 4-(dimethylamino)benzoate outperforms similar amines in resin curing due to its electron-donating groups, highlighting how substituents dictate reactivity . The target compound’s rigid diaminopyrimidine core could enhance thermal stability in polymers but may reduce solubility compared to simpler esters.
Biological Activity
Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, also known as Y511-9999, is a compound of interest due to its potential biological activity. This article delves into its biological properties, including its structure, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.42 g/mol. The compound features a benzoate moiety linked to a propanamide that contains a sulfanyl group derived from 4,6-diaminopyrimidine.
Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C16H19N5O3S |
| Molecular Weight | 361.42 g/mol |
| LogP | 2.647 |
| Polar Surface Area | 102.6 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of antimicrobial and anticancer activities. The compound has shown potential in inhibiting certain enzymes and pathways critical for cellular proliferation and survival.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits inhibitory effects against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Properties : The compound's structural similarity to known antitumor agents suggests it may interfere with cancer cell metabolism or induce apoptosis in malignant cells.
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of Bacterial Growth : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. This suggests a promising application in treating infections caused by resistant strains.
- Cytotoxicity in Cancer Cells : In vitro assays showed that the compound reduced viability in several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 20 to 40 µM. These results indicate its potential as an anticancer agent.
Research Findings
Recent research has focused on the optimization of this compound for enhanced efficacy:
- Structure-Activity Relationship (SAR) : Modifications to the sulfanyl group have been explored to improve potency and selectivity against target enzymes.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to assess the viability of this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]propanoyl}amino)benzoate, and how is purity validated?
- Methodology : Synthesis typically involves coupling reactions between pyrimidinyl-thiol intermediates and benzoate derivatives. For example, silica gel column chromatography (ethyl acetate/methanol gradients) is used for purification, followed by LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time 0.61 minutes) to confirm purity and identity . Reaction optimization includes stoichiometric control of reagents (e.g., 1.2 mmol methyl 2-chloropropanoate per 1 mmol amine) and temperature (e.g., 100°C for 10 hours in DMF) .
Q. How is the crystal structure of this compound determined, and what software is recommended?
- Methodology : Single-crystal X-ray diffraction is the gold standard. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve bond lengths and angles. The program’s robustness for small-molecule refinement, even with twinned data, makes it ideal . Comparative analysis with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) can validate results .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks for the pyrimidine ring (δ 6.5–8.5 ppm for aromatic protons) and ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2).
- MS : Confirm molecular ion peaks (e.g., m/z 428 [M+H]+) and fragmentation patterns.
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–C, ~650 cm⁻¹) stretches .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up the reaction?
- Methodology :
- Solvent Selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalysis : Introduce base catalysts (e.g., K2CO3) to enhance nucleophilic substitution efficiency .
- Purification : Use preparative HPLC for higher throughput, adjusting gradients to separate byproducts .
Q. What strategies resolve contradictions between crystallographic data and computational modeling results?
- Methodology :
- Data Cross-Validation : Compare experimental (X-ray) and theoretical (DFT-optimized) bond lengths. Discrepancies >0.05 Å may indicate model errors.
- Twinning Analysis : Use SHELXL’s TWIN command to address twinning artifacts in diffraction data .
- Density Functional Theory (DFT) : Refine computational models using software like Gaussian, incorporating solvent effects .
Q. How can researchers investigate the biological activity of this compound, given its structural similarity to known bioactive molecules?
- Methodology :
- Binding Assays : Use competitive binding experiments (e.g., adenosine A2A receptor assays with [3H]-ligands) to screen for activity .
- Functional Studies : Measure cAMP levels in cell lines (e.g., CHO-K1) to assess receptor modulation .
- SAR Analysis : Modify the sulfanyl or benzoate groups and compare activity trends with analogues .
Q. What are the challenges in analyzing hydrogen bonding networks in the crystal lattice?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
